Salt Form Differentiation: Monohydrochloride Salt Optimizes Solubility Without Excess Counterion Burden
The monohydrochloride salt balances solubility enhancement against molecular weight efficiency. The free base (CAS 1554484-85-3) has an XLogP3 of -0.1 and inherently low aqueous solubility [1]; the monohydrochloride salt (MW 199.68) increases aqueous solubility by protonating the secondary amine within the saturated pyrazine ring . The dihydrochloride salt (CAS 1803589-81-2, MW 236.14 g/mol) adds a second hydrochloride equivalent, increasing molecular weight by 18% versus the monohydrochloride and introducing higher counterion load without proportional solubility benefit . This makes the monohydrochloride salt the preferred form for solution-phase chemistry and biochemical assays where counterion effects must be minimized.
| Evidence Dimension | Molecular weight and salt stoichiometry correlates to solubility and counterion load |
|---|---|
| Target Compound Data | MW = 199.68 g/mol (monohydrochloride, 1 eq. HCl). XLogP3 (free base) = -0.1 [1] |
| Comparator Or Baseline | Free base: MW = 163.22 g/mol (no counterion, limited aqueous solubility) [1]. Dihydrochloride: MW = 236.14 g/mol (2 eq. HCl, higher counterion load) |
| Quantified Difference | Monohydrochloride MW is 18% lower than dihydrochloride, reducing counterion mass fraction from ~31% to ~18% |
| Conditions | Computed and vendor-reported physicochemical properties |
Why This Matters
For biochemical assay development and solution-phase chemistry, the monohydrochloride salt provides optimal solubility with the lowest counterion burden among available salt forms, reducing potential interference in enzymatic and cellular assays.
- [1] PubChem. Compound Summary: 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CID 75481157). MW = 163.22 g/mol. XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/75481157 View Source
